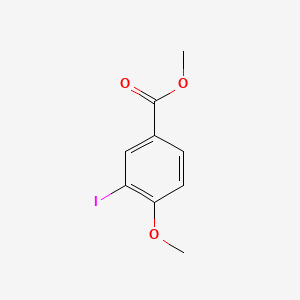

Methyl 3-iodo-4-methoxybenzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 246065. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-iodo-4-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9IO3/c1-12-8-4-3-6(5-7(8)10)9(11)13-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHNGBFHLUOJHKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)OC)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70311852 | |

| Record name | Methyl 3-iodo-4-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70311852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35387-93-0 | |

| Record name | 35387-93-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=246065 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 3-iodo-4-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70311852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Methyl 3-iodo-4-methoxybenzoate CAS number

An In-depth Technical Guide to Methyl 3-iodo-4-methoxybenzoate

Introduction

This compound is a halogenated aromatic ester that serves as a critical building block in advanced organic synthesis. Its strategic substitution pattern, featuring an electron-donating methoxy group and a reactive iodo group, makes it a highly versatile intermediate for creating complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, and significant applications, particularly in the field of pharmaceutical development, for an audience of researchers and drug development professionals.

Compound Identification and Core Properties

The unambiguous identification of a chemical compound is paramount for regulatory compliance, safety, and scientific reproducibility. The primary identifier for this compound is its CAS (Chemical Abstracts Service) number.

CAS Number: 35387-93-0 [1][2][3][4][5][6]

This unique numerical identifier ensures that researchers are referring to the exact same chemical substance, regardless of naming conventions.

Physicochemical and Spectroscopic Data

A summary of the key properties of this compound is presented below. This data is essential for its handling, reaction setup, and analytical characterization.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₉IO₃ | [1][2][3][5][7] |

| Molecular Weight | 292.07 g/mol | [1][3][4][5] |

| IUPAC Name | This compound | [2][3][8] |

| Synonyms | 3-Iodo-4-methoxybenzoic Acid Methyl Ester, Methyl 3-iodo-p-anisate | [8][9] |

| Appearance | White to light yellow powder or crystal | [7] |

| Melting Point | 92-95 °C | [1][7][8][10] |

| Boiling Point | 340.1±32.0 °C (Predicted) | [7] |

| Density | 1.684±0.06 g/cm³ (Predicted) | [7] |

| Solubility | Soluble in organic solvents like ethanol, ether, and chloroform | [7] |

| InChI Key | GHNGBFHLUOJHKP-UHFFFAOYSA-N | [2][3][4][8] |

| SMILES | COC(=O)C1=CC=C(OC)C(I)=C1 | [2][4][6][8] |

Synthesis Methodologies: A Mechanistic Perspective

The preparation of this compound is typically achieved through a nucleophilic substitution reaction. A common and efficient route involves the methylation of its precursor, Methyl 3-iodo-4-hydroxybenzoate.

Rationale for Synthetic Strategy

The chosen synthetic pathway leverages the acidic nature of the phenolic hydroxyl group on the precursor. A base is used to deprotonate the hydroxyl group, forming a more nucleophilic phenoxide ion. This ion then readily attacks an electrophilic methyl source, such as methyl iodide, in a classic Williamson ether synthesis.

-

Choice of Base: Potassium carbonate (K₂CO₃) is an effective and moderately strong base for this transformation. It is strong enough to deprotonate the phenol but not so strong as to cause unwanted side reactions. Its insolubility in many organic solvents can be overcome by using a polar aprotic solvent like DMF, which facilitates the reaction.

-

Choice of Solvent: N,N-Dimethylformamide (DMF) is an excellent choice as it is a polar aprotic solvent that can dissolve the organic starting material and effectively solvate the potassium cations, leaving the carbonate anion more reactive.

-

Reaction Conditions: The reaction is typically heated (e.g., to 60 °C) to increase the reaction rate and ensure completion within a reasonable timeframe.[1]

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Key Applications in Research and Development

This compound is not an end product but a valuable intermediate. Its utility stems from the presence of the iodine atom, which serves as a handle for introducing further molecular complexity.

-

Pharmaceutical Synthesis : This compound is a known intermediate in the synthesis of various pharmaceutical agents.[11] Its structure is a precursor for more complex molecules being investigated as anti-cancer and anti-inflammatory drugs.[11] A notable, though structurally similar, compound (Methyl 3-Iodo-4-methylbenzoate) is used in synthesizing Ponatinib, a tyrosine kinase inhibitor for treating leukemia, highlighting the importance of this class of intermediates in medicinal chemistry.[12]

-

Organic Synthesis & Cross-Coupling Reactions : The carbon-iodine bond is relatively weak and highly susceptible to oxidative addition, making it an excellent substrate for transition-metal-catalyzed cross-coupling reactions.[12] This reactivity allows chemists to form new carbon-carbon or carbon-heteroatom bonds with high precision. It is frequently used in reactions such as:

-

Suzuki Coupling (with boronic acids)

-

Heck Coupling (with alkenes)

-

Sonogashira Coupling (with terminal alkynes)

-

Buchwald-Hartwig Amination (with amines)

-

-

Material Science : In material science, it can be employed to modify the properties of polymers, potentially enhancing their thermal stability and mechanical strength.[11]

Logical Application Pathway

Caption: Role as an intermediate in advanced synthesis.

Experimental Protocol: Synthesis

The following protocol is a self-validating system for the synthesis of this compound, adapted from established procedures.[1]

Materials and Reagents

-

Methyl 3-iodo-4-hydroxybenzoate (1 equivalent)

-

Potassium carbonate (1.3 equivalents)

-

Methyl iodide (1.5 equivalents)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Petroleum ether

-

Saturated brine solution

-

Anhydrous sodium sulfate

-

Deionized water

Step-by-Step Procedure

-

Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve Methyl 3-iodo-4-hydroxybenzoate (e.g., 4.1 g, 14.75 mmol) in DMF (25 mL).[1]

-

Addition of Reagents : To the solution, add potassium carbonate (2.65 g, 19.20 mmol) followed by methyl iodide (3.14 g, 22.12 mmol).[1] The potassium carbonate acts as the base to deprotonate the phenol, and methyl iodide is the methyl source.

-

Heating : Immerse the flask in an oil bath preheated to 60 °C. Stir the resulting mixture vigorously for 2 hours.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC) if desired.

-

Quenching and Extraction : After 2 hours, cool the mixture to room temperature. Quench the reaction by adding deionized water (80 mL). Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 40 mL).[1]

-

Washing : Combine the organic layers and wash them successively with water (2 x 30 mL) and saturated brine (20 mL).[1] This removes residual DMF, salts, and other water-soluble impurities.

-

Drying and Concentration : Dry the organic phase over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to remove the solvent.[1]

-

Purification : The crude product is a solid. Purify it by recrystallization from petroleum ether to yield pure this compound as a white solid (expected yield ~88%).[1]

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting.

-

Irritation : It is irritating to the eyes, respiratory system, and skin.[7]

-

Personal Protective Equipment (PPE) : Always wear suitable protective clothing, gloves, and eye/face protection (e.g., safety goggles).[7]

-

Handling : Avoid contact with skin and eyes. Do not breathe dust.[7] In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[7]

-

Storage : Store in a cool, well-ventilated area.

Conclusion

This compound, identified by CAS number 35387-93-0 , is a cornerstone intermediate in modern organic and medicinal chemistry. Its well-defined physicochemical properties and the high reactivity of its carbon-iodine bond provide a reliable entry point for constructing sophisticated molecules. The synthetic protocols for its preparation are robust and high-yielding, ensuring its accessibility for both academic research and industrial drug development campaigns. A thorough understanding of its properties, synthesis, and reactivity is essential for any scientist looking to leverage this versatile building block in their work.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. This compound | C9H9IO3 | CID 316980 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 5. scbt.com [scbt.com]

- 6. This compound | CAS 35387-93-0 [matrix-fine-chemicals.com]

- 7. chembk.com [chembk.com]

- 8. jk-sci.com [jk-sci.com]

- 9. This compound | 35387-93-0 | TCI AMERICA [tcichemicals.com]

- 10. This compound | 35387-93-0 [chemicalbook.com]

- 11. chemimpex.com [chemimpex.com]

- 12. innospk.com [innospk.com]

Methyl 3-iodo-4-methoxybenzoate: A Comprehensive Technical Guide for Synthetic Applications

Abstract

Methyl 3-iodo-4-methoxybenzoate (CAS No. 35387-93-0) is a polysubstituted aromatic ester that has emerged as a pivotal building block in modern organic synthesis.[1][2] Its unique arrangement of an electron-donating methoxy group, an electron-withdrawing methyl ester, and a reactive iodine atom makes it a versatile substrate for constructing complex molecular architectures. This guide provides an in-depth analysis of its chemical properties, a detailed, field-proven synthetic protocol, and an exploration of its reactivity and applications, particularly for researchers and professionals in drug development and materials science. We will delve into the causality behind experimental choices, ensuring that the presented methodologies are robust and reproducible.

Core Physicochemical Properties

This compound is a white to off-white crystalline solid at room temperature.[3][4] The interplay of its functional groups dictates its physical properties, such as solubility and melting point, which are critical for reaction setup and purification. It is generally soluble in common organic solvents like ethanol, chloroform, and N,N-dimethylformamide (DMF), but has limited solubility in water.[3]

A summary of its key quantitative properties is presented below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 35387-93-0 | [1][5][6] |

| Molecular Formula | C₉H₉IO₃ | [1][3][5] |

| Molecular Weight | 292.07 g/mol | [1][2][6] |

| Appearance | White to off-white crystalline powder | [2][3][4] |

| Melting Point | 92-97 °C | [4][5][7] |

| Boiling Point | 340.1 ± 32.0 °C (Predicted) | [3][4] |

| Density | 1.684 ± 0.06 g/cm³ (Predicted) | [3] |

| InChI Key | GHNGBFHLUOJHKP-UHFFFAOYSA-N | [1][5] |

Synthesis and Mechanistic Considerations

The preparation of this compound is most commonly achieved via a Williamson ether synthesis, starting from the commercially available precursor, Methyl 3-iodo-4-hydroxybenzoate. This method is reliable, high-yielding, and demonstrates a fundamental reaction in organic chemistry.

Synthetic Workflow Diagram

The following diagram illustrates the straightforward, single-step conversion.

References

- 1. This compound | C9H9IO3 | CID 316980 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. chembk.com [chembk.com]

- 4. indiamart.com [indiamart.com]

- 5. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. scbt.com [scbt.com]

- 7. This compound | 35387-93-0 [chemicalbook.com]

An In-depth Technical Guide to the Physical Properties of Methyl 3-iodo-4-methoxybenzoate

Introduction

Methyl 3-iodo-4-methoxybenzoate is a substituted aromatic ester that serves as a pivotal intermediate in the landscape of modern organic synthesis. Its structural features—an electron-rich methoxy-substituted benzene ring, an ester functional group, and a strategically positioned iodine atom—make it a versatile building block for constructing more complex molecules.[1] Researchers in pharmaceutical development and materials science frequently utilize this compound for creating novel bioactive agents and functional materials, leveraging the iodine as a handle for cross-coupling reactions or other synthetic transformations.[2][3]

This guide provides an in-depth examination of the core physical properties of this compound. Moving beyond a simple datasheet, we will explore the causality behind these properties and the experimental methodologies used for their validation. This document is designed for researchers, chemists, and drug development professionals who require a thorough and practical understanding of this key synthetic intermediate.

Section 1: General and Chemical Identifiers

Precise identification is the foundation of all chemical research. The following identifiers are used to unequivocally define this compound.

| Identifier | Value | Source(s) |

| CAS Number | 35387-93-0 | [2][4][5] |

| Molecular Formula | C₉H₉IO₃ | [4][6] |

| Molecular Weight | 292.07 g/mol | [2] |

| IUPAC Name | This compound | [5] |

| Synonyms | 3-Iodo-4-methoxybenzoic Acid Methyl Ester, Methyl 3-Iodo-p-anisate | [7] |

| InChI Key | GHNGBFHLUOJHKP-UHFFFAOYSA-N | [2][5][6] |

| SMILES | COC(=O)c1ccc(OC)c(I)c1 | [2][5] |

Section 2: Macroscopic and Thermodynamic Properties

The macroscopic properties of a compound dictate its handling, storage, and behavior in various physical states.

Summary of Physical Properties

| Property | Value | Notes | Source(s) |

| Appearance | White to light yellow crystalline powder | Visual inspection at ambient temperature. | [6][7] |

| Melting Point | 92-95 °C (lit.) | Predominantly cited range. | [2][4][8] |

| 90.0-97.0 °C | Broader range from a supplier. | [5] | |

| Boiling Point | 340.1 ± 32.0 °C | Predicted value. | [4] |

| Density | 1.684 ± 0.06 g/cm³ | Predicted value. | [4] |

| Solubility | Soluble in organic solvents (e.g., ethanol, chloroform) | Empirically determined. | [9] |

| Flash Point | 159.5 °C | Predicted value. | [4] |

| Vapor Pressure | 8.81E-05 mmHg at 25°C | Predicted value. | [4] |

Expert Insights on Physical Properties

-

Appearance and State: At room temperature, this compound is a stable crystalline solid.[7] The color, ranging from pure white to off-white or light yellow, can be an initial indicator of purity.[7] Significant deviation towards yellow or brown may suggest the presence of impurities or degradation products, often from oxidation or light exposure.

-

Melting Point Analysis: The melting point is a critical parameter for assessing purity. The literature predominantly reports a melting point in the 92-95 °C range.[2][4][8] A broad melting range, such as the 90-97 °C reported by some suppliers, often indicates the presence of impurities which disrupt the crystal lattice and cause melting to occur over a wider temperature span.[5] It is crucial for researchers to record the melting range of their sample as a preliminary purity check.

-

Boiling Point and Thermal Stability: The high predicted boiling point suggests low volatility under standard laboratory conditions, which simplifies handling by minimizing inhalation risks.[4] This thermal stability is advantageous for reactions requiring elevated temperatures, although vacuum distillation would be necessary to prevent decomposition if purification by this method were required.

Section 3: Spectroscopic and Analytical Profile

Spectroscopic data provides an atomic-level fingerprint of the molecule, confirming its structure and substitution pattern. The following data is based on a published analysis in CDCl₃.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for unambiguous structure elucidation of organic molecules.

¹H NMR (400 MHz, CDCl₃) Data Interpretation [9]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment | Rationale |

| 8.45 | Doublet (d) | 1H | 2.1 | Ar-H (C2-H) | Deshielded by adjacent iodine and ortho to the ester group. |

| 8.01 | Doublet of Doublets (dd) | 1H | 8.6, 2.1 | Ar-H (C6-H) | Ortho-coupled to C5-H and meta-coupled to C2-H. |

| 6.82 | Doublet (d) | 1H | 8.6 | Ar-H (C5-H) | Shielded by the methoxy group and ortho-coupled to C6-H. |

| 3.93 | Singlet (s) | 3H | N/A | Ar-O-CH₃ | Typical chemical shift for an aryl methoxy group. |

| 3.88 | Singlet (s) | 3H | N/A | O=C-O-CH₃ | Typical chemical shift for a methyl ester group. |

¹³C NMR (100.6 MHz, CDCl₃) Data Interpretation [9]

| Chemical Shift (δ) ppm | Assignment | Rationale |

| 165.7 | C =O | Carbonyl carbon of the ester group. |

| 161.7 | C 4-OCH₃ | Aromatic carbon directly attached to the electron-donating methoxy group. |

| 141.1 | C 2 | Aromatic carbon deshielded by ortho-iodine. |

| 131.8 | C 6 | Aromatic carbon deshielded by the ester group. |

| 124.4 | C 1 | Quaternary aromatic carbon attached to the ester. |

| 110.1 | C 5 | Shielded aromatic carbon ortho to the methoxy group. |

| 85.4 | C 3-I | Aromatic carbon directly attached to iodine, showing a characteristic upfield shift. |

| 56.7 | Ar-O-C H₃ | Carbon of the aryl methoxy group. |

| 52.3 | O=C-O-C H₃ | Carbon of the methyl ester group. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues.

-

Molecular Ion (M⁺): A peak is expected at m/z ≈ 292, corresponding to the molecular weight of the compound.[9]

-

Key Fragment: A prominent fragment is observed at m/z ≈ 261, which corresponds to the loss of a methoxy radical (•OCH₃) from the ester group ([M - OMe]⁺).[9] This is a characteristic fragmentation pattern for methyl benzoates.

Section 4: Experimental Workflows for Property Verification

To ensure the identity and purity of a research sample, the following streamlined workflow is recommended. This process represents a self-validating system, where each step confirms the findings of the previous one.

References

- 1. This compound 98 35387-93-0 [sigmaaldrich.com]

- 2. This compound | 35387-93-0 | TCI EUROPE N.V. [tcichemicals.com]

- 3. chembk.com [chembk.com]

- 4. A10549.14 [thermofisher.com]

- 5. This compound, 98% | CymitQuimica [cymitquimica.com]

- 6. This compound | 35387-93-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. This compound | 35387-93-0 [chemicalbook.com]

- 8. rsc.org [rsc.org]

- 9. hmdb.ca [hmdb.ca]

A Technical Guide to the Spectroscopic Characterization of Methyl 3-iodo-4-methoxybenzoate

This guide provides an in-depth analysis of the spectroscopic data for Methyl 3-iodo-4-methoxybenzoate, a key intermediate in synthetic organic chemistry. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The focus is on the practical application and interpretation of this data to confirm molecular structure and purity, underpinned by the fundamental principles of each analytical technique.

Introduction: The Importance of Spectroscopic Verification

In the synthesis of novel chemical entities, unambiguous structural confirmation is paramount. Spectroscopic techniques provide a non-destructive means to elucidate the molecular architecture of a compound. For a molecule like this compound, with its distinct arrangement of substituents on an aromatic ring, a multi-technique approach involving NMR, IR, and MS is essential for complete characterization. This guide will walk through the acquisition and interpretation of each of these spectral datasets, providing the rationale behind the observed signals and their significance in verifying the target structure.

Molecular Structure and Atom Numbering

To facilitate the discussion of the spectroscopic data, the following structure and atom numbering scheme for this compound will be used.

Caption: Molecular structure and numbering of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule.[1][2][3][4] By analyzing the chemical shifts, coupling constants, and integration of the signals, the precise electronic environment and connectivity of each proton and carbon atom can be determined.

Experimental Protocol: ¹H and ¹³C NMR Acquisition

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation: A sample of approximately 5-10 mg of this compound is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard solvent for non-polar to moderately polar organic compounds and its residual proton signal at 7.26 ppm and carbon signal at 77.16 ppm serve as internal references.

-

Instrumentation: The spectra are acquired on a 400 MHz NMR spectrometer.

-

¹H NMR Acquisition:

-

A standard single-pulse experiment is performed.

-

Key parameters include a 30-degree pulse angle, an acquisition time of 4 seconds, and a relaxation delay of 1 second.

-

A sufficient number of scans (typically 8-16) are averaged to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled experiment (e.g., zgpg30) is used to simplify the spectrum to single lines for each unique carbon atom.

-

A larger number of scans (typically 1024 or more) is required due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing: The resulting Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the residual solvent signals.

¹H NMR Data and Interpretation

The ¹H NMR spectrum provides a wealth of information about the proton environments in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 8.45 | d | 1H | 2.1 | H-2 |

| 8.01 | dd | 1H | 8.6, 2.1 | H-6 |

| 6.82 | d | 1H | 8.6 | H-5 |

| 3.93 | s | 3H | - | OCH₃ (ester) |

| 3.88 | s | 3H | - | OCH₃ (methoxy) |

Data sourced from The Royal Society of Chemistry.[5]

Expert Analysis:

-

The aromatic region of the spectrum displays three distinct signals, consistent with a trisubstituted benzene ring.

-

The signal at 8.45 ppm is a doublet, integrating to one proton. Its downfield shift is attributed to the deshielding effect of the adjacent ester group and the iodine atom. The small coupling constant (2.1 Hz) indicates meta-coupling to H-6. This signal is assigned to H-2 .

-

The signal at 8.01 ppm appears as a doublet of doublets, also integrating to one proton. It is coupled to both H-5 (ortho-coupling, J = 8.6 Hz) and H-2 (meta-coupling, J = 2.1 Hz), confirming its position adjacent to an unsubstituted carbon. This signal is assigned to H-6 .

-

The upfield aromatic signal at 6.82 ppm is a doublet with a larger coupling constant of 8.6 Hz, characteristic of ortho-coupling to H-6. The significant shielding (upfield shift) is due to the strong electron-donating effect of the adjacent methoxy group. This signal is assigned to H-5 .

-

The two sharp singlets at 3.93 ppm and 3.88 ppm , each integrating to three protons, are characteristic of the methyl groups of the ester and the methoxy substituent, respectively.

¹³C NMR Data and Interpretation

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides insight into their electronic nature.

| Chemical Shift (δ) ppm | Assignment |

| 165.7 | C=O (ester) |

| 161.7 | C-4 |

| 141.1 | C-2 |

| 131.8 | C-6 |

| 124.4 | C-1 |

| 110.1 | C-5 |

| 85.4 | C-3 |

| 56.7 | OCH₃ (methoxy) |

| 52.3 | OCH₃ (ester) |

Data sourced from The Royal Society of Chemistry.[5]

Expert Analysis:

-

The signal at 165.7 ppm is in the characteristic range for a carbonyl carbon of an ester.

-

The aromatic region shows six distinct signals, confirming the asymmetry of the substitution pattern.

-

The signal at 161.7 ppm is significantly downfield, consistent with an aromatic carbon attached to a highly electronegative oxygen atom (the methoxy group), and is assigned to C-4 .

-

The signal at 85.4 ppm is unusually upfield for an aromatic carbon. This is a classic example of the "heavy atom effect," where the large iodine atom induces a significant upfield shift in the signal of the carbon to which it is attached. This confidently assigns the signal to C-3 .

-

The remaining aromatic carbons (C-1, C-2, C-5, C-6 ) can be assigned based on their expected chemical environments and by comparison with predicted spectra, though unambiguous assignment often requires more advanced 2D NMR techniques.

-

The two signals in the upfield region at 56.7 ppm and 52.3 ppm correspond to the two methyl carbons of the methoxy and ester groups, respectively.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[6][7]

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

Objective: To obtain an IR spectrum to identify the key functional groups.

Methodology:

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory (typically with a diamond or germanium crystal) is used.

-

Sample Preparation: A small amount of the solid this compound is placed directly onto the ATR crystal.

-

Data Acquisition:

-

A background spectrum of the clean, empty ATR crystal is recorded.

-

The sample is placed on the crystal, and the anvil is pressed down to ensure good contact.

-

The sample spectrum is recorded, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.

Predicted IR Data and Interpretation

While a specific experimental spectrum is not provided in the search results, the characteristic IR absorptions for this compound can be predicted based on its functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3050-3000 | C-H stretch | Aromatic |

| ~2950, 2850 | C-H stretch | -CH₃ (methyl) |

| ~1725 | C=O stretch | Aromatic Ester |

| ~1600, 1500 | C=C stretch | Aromatic ring |

| ~1280 | C-O stretch | Ester (asymmetric) |

| ~1100 | C-O stretch | Ester (symmetric) |

| ~1250 | C-O-C stretch | Aryl ether |

Expert Analysis:

-

C=O Stretch: The most prominent peak in the spectrum is expected to be the strong, sharp absorption from the carbonyl (C=O) stretch of the aromatic ester, typically found around 1715-1730 cm⁻¹.[8] Conjugation with the aromatic ring slightly lowers this frequency compared to a saturated ester.

-

C-O Stretches: Aromatic esters exhibit two characteristic C-O stretching bands.[8] One strong, asymmetric stretch is expected around 1280 cm⁻¹, and another for the symmetric stretch is anticipated around 1100 cm⁻¹. The aryl ether linkage (Ar-O-CH₃) will also contribute a strong C-O stretching band, likely around 1250 cm⁻¹.

-

Aromatic Region: The presence of the benzene ring will be confirmed by C=C stretching vibrations in the 1600-1450 cm⁻¹ region and C-H stretching vibrations just above 3000 cm⁻¹.

-

Aliphatic C-H Stretches: The methyl groups of the ester and methoxy functions will show C-H stretching absorptions just below 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[9] It provides the molecular weight of the compound and, through analysis of fragmentation patterns, can offer further structural information.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Methodology:

-

Sample Preparation: A dilute solution of the compound is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Instrumentation: A GC-MS system is used, which couples a gas chromatograph for separation with a mass spectrometer for detection.

-

Gas Chromatography:

-

A small volume (e.g., 1 µL) of the sample solution is injected into the heated inlet of the GC.

-

The compound is vaporized and carried by an inert gas (e.g., helium) through a capillary column (e.g., a DB-5ms).

-

The column temperature is programmed to ramp up, allowing for the separation of the analyte from any impurities.

-

-

Mass Spectrometry:

-

As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.

-

Electron Ionization (EI) at 70 eV is typically used, which fragments the molecule in a reproducible manner.

-

The resulting ions are separated by a mass analyzer (e.g., a quadrupole) and detected.

-

Mass Spectrometry Data and Interpretation

The mass spectrum provides crucial information for confirming the identity of this compound.

| m/z | Relative Intensity (%) | Assignment |

| 292.15 | 88 | [M]⁺ (Molecular Ion) |

| 261.10 | 100 | [M - OCH₃]⁺ |

Data sourced from The Royal Society of Chemistry.[5]

Caption: Primary fragmentation pathway for this compound in EI-MS.

Expert Analysis:

-

Molecular Ion Peak ([M]⁺): The peak at m/z 292 corresponds to the molecular weight of this compound (C₉H₉IO₃), confirming its elemental composition.[10][11] The relatively high intensity of the molecular ion peak is characteristic of aromatic compounds, which are stabilized by the delocalized π-system.[10][11]

-

Base Peak and Fragmentation: The most intense peak in the spectrum (the base peak) is observed at m/z 261 . This corresponds to the loss of a methoxy radical (•OCH₃, 31 Da) from the molecular ion. This is a very common and favorable fragmentation pathway for methyl esters, as it results in a stable acylium ion. The stability of this fragment explains its high abundance.

Conclusion

The combined application of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provides a comprehensive and unambiguous characterization of this compound. The ¹H and ¹³C NMR data precisely map the carbon-hydrogen framework, with key features like the heavy atom effect of iodine providing definitive positional information. IR spectroscopy confirms the presence of the essential ester and ether functional groups. Finally, mass spectrometry verifies the molecular weight and reveals a logical fragmentation pattern consistent with the proposed structure. This integrated spectroscopic approach exemplifies the rigorous standards required for structural verification in chemical research and development.

References

- 1. NMR Spectroscopy: Principles, Types & Applications Explained [vedantu.com]

- 2. longdom.org [longdom.org]

- 3. NMR Spectroscopy: Principles, Techniques, and Applicationsy.pptx [slideshare.net]

- 4. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 5. rsc.org [rsc.org]

- 6. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 10. Video: Mass Spectrometry: Aromatic Compound Fragmentation [jove.com]

- 11. GCMS Section 6.9.5 [people.whitman.edu]

Reactivity and stability of Methyl 3-iodo-4-methoxybenzoate

An In-Depth Technical Guide to the Reactivity and Stability of Methyl 3-iodo-4-methoxybenzoate

Abstract

This compound is a pivotal intermediate in modern organic synthesis, valued for its well-defined reactivity and respectable stability. This guide provides an in-depth analysis of its chemical properties, synthesis, and performance in key palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. By elucidating the causality behind experimental choices and providing validated protocols, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals aiming to leverage this versatile building block in the creation of complex molecules for pharmaceutical and material science applications.[1]

Physicochemical Properties and Synthesis

This compound is a white to off-white crystalline solid at room temperature.[2] Its structure, featuring an electron-donating methoxy group and an electron-withdrawing methyl ester on a benzene ring, along with a highly reactive iodine atom, makes it an excellent substrate for a variety of chemical transformations.

Core Properties

The fundamental physicochemical data for this compound are summarized below, providing a baseline for its handling and application in synthesis.

| Property | Value | Reference(s) |

| CAS Number | 35387-93-0 | [2][3] |

| Molecular Formula | C₉H₉IO₃ | [2][3] |

| Molecular Weight | 292.07 g/mol | [2][3] |

| Appearance | White crystalline powder/solid | [2][4] |

| Melting Point | 90-97 °C | [2][4][5][6] |

| Boiling Point | ~340.1 °C (Predicted) | [2][7] |

| Density | ~1.684 g/cm³ (Predicted) | [2] |

| Solubility | Soluble in organic solvents such as ethanol, ether, and chloroform; very slightly soluble in water. | [2][8] |

Synthesis Pathway

The most common and efficient synthesis of this compound involves the O-methylation of its phenolic precursor, Methyl 3-iodo-4-hydroxybenzoate. This reaction proceeds via a standard Williamson ether synthesis mechanism.

Caption: Synthesis workflow for this compound.

-

Base (K₂CO₃): Potassium carbonate is a mild inorganic base, sufficient to deprotonate the phenolic hydroxyl group to form a more nucleophilic phenoxide. Its insolubility in some organic solvents can be overcome by using a polar aprotic solvent like DMF, and it is easily removed during aqueous workup.

-

Methylating Agent (CH₃I): Methyl iodide is a highly effective methylating agent due to the excellent leaving group ability of iodide.

-

Solvent (DMF): N,N-Dimethylformamide is a polar aprotic solvent that readily dissolves the starting material and facilitates the Sₙ2 reaction by solvating the potassium cation, leaving the phenoxide anion highly reactive.

-

Temperature (60°C): Moderate heating accelerates the reaction rate to completion within a reasonable timeframe (approx. 2 hours) without promoting significant side reactions.[3]

-

Dissolve Methyl 3-iodo-4-hydroxybenzoate (1.0 equiv.) in N,N-Dimethylformamide (DMF).

-

Add potassium carbonate (K₂CO₃, approx. 1.3 equiv.) to the solution.

-

Add methyl iodide (CH₃I, approx. 1.5 equiv.) to the mixture.

-

Heat the resulting mixture to 60°C and stir for 2 hours, monitoring by TLC until the starting material is consumed.

-

Cool the reaction to room temperature and quench by adding water.

-

Extract the aqueous layer multiple times with ethyl acetate.

-

Combine the organic phases, wash with water and then with saturated brine to remove residual DMF and inorganic salts.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Recrystallize the crude product from a suitable solvent system (e.g., petroleum ether) to yield pure this compound.[3]

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The synthetic utility of this compound is dominated by the reactivity of its carbon-iodine bond. The C(sp²)-I bond is the weakest among the aryl halides, making it highly susceptible to oxidative addition to a Pd(0) center, the crucial first step in most cross-coupling catalytic cycles. This high reactivity allows for milder reaction conditions compared to analogous aryl bromides or chlorides.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming biaryl structures by coupling an aryl halide with an organoboron species. This compound is an excellent substrate for this transformation, even with sterically hindered coupling partners.[9]

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.

-

Catalyst System (Pd(PPh₃)₄ or Pd(OAc)₂/Ligand): Tetrakis(triphenylphosphine)palladium(0) is a common pre-catalyst that provides the active Pd(0) species directly. Alternatively, a Pd(II) source like palladium acetate can be used with a phosphine ligand, which is reduced in situ. The choice of ligand is crucial, especially for challenging substrates, to stabilize the palladium center and promote reductive elimination.[10]

-

Base (Na₂CO₃, K₃PO₄, NaOPh): The base is essential for activating the boronic acid/ester. It coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transmetalation step.[10] For sterically hindered couplings, stronger, non-aqueous bases like sodium phenoxide have proven effective.[9]

-

Solvent: A mixture of an organic solvent (e.g., toluene, benzene, dioxane) and an aqueous phase for the base is common. Anhydrous conditions can also be employed with specific bases.

-

To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the arylboronic acid or ester (1.1-1.5 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05-0.10 equiv.).

-

Add the base (e.g., anhydrous sodium phenoxide, ~2.0 equiv.).

-

Add the anhydrous solvent (e.g., benzene or toluene).

-

Heat the mixture to reflux and stir for 4-24 hours, monitoring the reaction by TLC or GC-MS.

-

After cooling, dilute the mixture with an organic solvent and wash with water or a mild acid (e.g., 1M HCl) to remove the base and boron byproducts.

-

Dry the organic layer, concentrate, and purify the residue by column chromatography to obtain the biaryl product.[9]

Sonogashira Coupling: C-C (sp) Bond Formation

The Sonogashira reaction enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, a critical transformation for creating rigid molecular scaffolds.[11] The reaction is co-catalyzed by palladium and copper(I).[12]

Caption: Simplified catalytic cycles for the Sonogashira coupling.

-

Palladium Catalyst: As with the Suzuki coupling, a Pd(0) source is required.

-

Copper(I) Co-catalyst (e.g., CuI): The role of the copper is to react with the terminal alkyne (after deprotonation by the base) to form a copper(I) acetylide intermediate. This intermediate readily undergoes transmetalation with the Ar-Pd(II) complex, which is much faster than the direct reaction of the alkyne with the palladium complex.[12]

-

Base (Amine Base, e.g., Et₃N, Piperidine): The base serves two purposes: it deprotonates the terminal alkyne to make it nucleophilic, and it acts as the solvent or co-solvent.

-

Side Reactions: The primary side reaction is the copper-mediated oxidative homo-coupling of the alkyne (Glaser coupling).[13] To mitigate this, the reaction must be run under strictly anaerobic conditions. Copper-free protocols have also been developed, though they may require different ligands or conditions.[13][14]

-

To a flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 equiv.), and the copper(I) co-catalyst (e.g., CuI, 0.04 equiv.).

-

Evacuate and backfill the flask with an inert gas multiple times to ensure anaerobic conditions.

-

Add an anhydrous amine solvent (e.g., triethylamine or a mixture of THF/amine).

-

Add the terminal alkyne (1.1-1.2 equiv.) via syringe.

-

Stir the reaction at room temperature or with gentle heating (e.g., 50-75°C) until completion.[15]

-

Upon completion, filter the reaction mixture through celite to remove catalyst residues and salts.

-

Concentrate the filtrate and purify by column chromatography to isolate the coupled product.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for constructing aryl C-N bonds, which are ubiquitous in pharmaceuticals.[16][17] The reaction couples an aryl halide with a primary or secondary amine.

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

-

Catalyst/Ligand System: This reaction is highly dependent on the choice of phosphine ligand. Bulky, electron-rich biarylphosphine ligands (e.g., Xantphos, RuPhos) are often required.[17] These ligands promote the reductive elimination step, which is often the rate-limiting step, and prevent the formation of inactive palladium complexes.[18]

-

Base (NaOt-Bu, K₂CO₃, Cs₂CO₃): A strong, non-nucleophilic base is required to deprotonate the amine, forming the palladium-amido complex that precedes reductive elimination. Sodium tert-butoxide is a common choice.[18]

-

Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are typically used to ensure the base remains active and to prevent unwanted side reactions.[17]

-

In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.01-0.05 equiv.) and the phosphine ligand (0.02-0.10 equiv.).

-

Add this compound (1.0 equiv.), the amine (1.1-1.5 equiv.), and the base (e.g., NaOt-Bu, 1.5-2.0 equiv.).

-

Add the anhydrous solvent (e.g., toluene).

-

Seal the tube and heat the reaction mixture with stirring (typically 80-110°C) for 4-24 hours.[17]

-

After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl.

-

Extract with an organic solvent, wash the combined organic layers with brine, and dry over Na₂SO₄.

-

Concentrate and purify the product via column chromatography.

Stability and Storage

Proper handling and storage are critical to maintaining the integrity and reactivity of this compound.

Chemical and Physical Stability

-

Hydrolytic Stability: The methyl ester group is relatively stable under neutral conditions. However, it is susceptible to hydrolysis to the corresponding carboxylic acid under strongly acidic or basic conditions, particularly with heating.[19][20] Studies on homologous esters show that methyl esters possess greater metabolic and plasma stability compared to ethyl or larger esters, which is a key consideration in drug development.[21]

-

Thermal Stability: The compound is a solid with a high boiling point, indicating good thermal stability under typical laboratory conditions.[22] Thermodynamic studies on the closely related methyl p-methoxybenzoate confirm its stability.[23][24]

-

Photostability: Aryl iodides can be sensitive to light. Prolonged exposure to UV light can cause decomposition, leading to the release of free iodine and discoloration of the material.[25] This is a common characteristic of iodinated organic compounds.

Recommended Storage and Handling

To ensure long-term viability, the following storage and handling procedures are recommended.

| Parameter | Recommendation | Rationale |

| Temperature | Room Temperature | The compound is a stable solid with a high melting point.[7] |

| Atmosphere | Sealed in dry conditions | Protects from moisture, which could slowly hydrolyze the ester or interact with the aryl iodide functionality.[7] |

| Light | Keep in a dark place (amber vial) | Prevents potential photodecomposition common to aryl iodides.[7][26] |

| Container | Tightly sealed container | Prevents contamination and exposure to moisture.[26] |

| Handling | Wear suitable protective clothing, gloves, and eye/face protection. Do not breathe dust. | The compound is classified as an irritant to the eyes, respiratory system, and skin.[2] |

Conclusion

This compound stands out as a robust and versatile chemical intermediate. Its high reactivity, centered on the C-I bond, makes it an ideal substrate for a range of powerful palladium-catalyzed cross-coupling reactions, enabling the efficient construction of complex C-C and C-N bonds. This reactivity, combined with its solid-state stability under proper storage conditions, solidifies its role as a valuable building block for researchers in drug discovery, medicinal chemistry, and materials science. A thorough understanding of its reactivity profile and the causal factors driving reaction outcomes is paramount to fully exploiting its synthetic potential.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chembk.com [chembk.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. A10549.14 [thermofisher.com]

- 5. This compound 98 35387-93-0 [sigmaaldrich.com]

- 6. This compound | 35387-93-0 [chemicalbook.com]

- 7. indiamart.com [indiamart.com]

- 8. Methyl 2-Methoxybenzoate | C9H10O3 | CID 61151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Sonogashira Coupling [organic-chemistry.org]

- 15. rsc.org [rsc.org]

- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. jk-sci.com [jk-sci.com]

- 19. Thieme E-Books & E-Journals [thieme-connect.de]

- 20. methyl ester hydrolysis: Topics by Science.gov [science.gov]

- 21. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 22. innospk.com [innospk.com]

- 23. daneshyari.com [daneshyari.com]

- 24. researchgate.net [researchgate.net]

- 25. US7617934B2 - Alkyl iodide storage container and method for purification of alkyl iodide - Google Patents [patents.google.com]

- 26. calibrechem.com [calibrechem.com]

An In-Depth Technical Guide to the Solubility Profile of Methyl 3-iodo-4-methoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Critical Role of Solubility

In the landscape of pharmaceutical research and development, the solubility of a chemical entity is a cornerstone of its potential therapeutic efficacy and developability. It dictates the bioavailability of a drug, influences its formulation strategies, and ultimately impacts its journey from the laboratory to clinical application. This guide provides a comprehensive technical overview of the solubility profile of Methyl 3-iodo-4-methoxybenzoate, a key intermediate in organic synthesis.[1] While qualitative data suggests its solubility in various organic solvents, this document is designed to empower researchers with the methodologies to determine its quantitative solubility, a critical parameter for any drug discovery and development program.

Physicochemical Characteristics of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₉H₉IO₃ | [2][3] |

| Molecular Weight | 292.07 g/mol | [2][3] |

| Appearance | White to off-white solid/crystal | [1][4] |

| Melting Point | 92-95 °C | [1] |

| Boiling Point (Predicted) | 340.1 ± 32.0 °C | [1] |

| logP (Predicted) | 2.4 | [5] |

| Storage Conditions | Keep in a dark place, sealed in dry, room temperature. Light sensitive. | [1] |

The predicted octanol-water partition coefficient (logP) of 2.4 suggests that this compound is a lipophilic compound, which is consistent with its observed solubility in organic solvents.

Qualitative Solubility Profile

Initial assessments indicate that this compound is soluble in a range of common organic solvents. This qualitative understanding serves as a preliminary guide for solvent selection in synthesis and initial formulation studies.

Known Solvents:

Experimental Determination of Solubility: A Practical Guide

Given the absence of publicly available quantitative solubility data, this section provides detailed, field-proven protocols for its determination. These methods are designed to be robust and reproducible, providing the trustworthy data required for critical decision-making in research and development.

Thermodynamic Solubility Determination via the Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining thermodynamic (or equilibrium) solubility, representing the saturation point of a compound in a solvent at equilibrium.[7][8]

Caption: Workflow for Thermodynamic Solubility Determination.

-

Preparation of Saturated Solution:

-

Add an excess amount of crystalline this compound to a vial containing a precise volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, or organic solvents). The presence of undissolved solid is crucial for achieving equilibrium.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker.

-

Agitate the samples at a constant speed and temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand to permit the sedimentation of the excess solid.

-

Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

-

Filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE for organic solvents or PVDF for aqueous solutions) to remove any remaining microparticles.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Analyze the filtered supernatant and the standard solutions using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy.

-

Construct a calibration curve from the standard solutions and determine the concentration of the compound in the saturated supernatant. This concentration represents the thermodynamic solubility.

-

High-Throughput Kinetic Solubility Assessment using Nephelometry

For earlier stages of drug discovery where rapid screening of a larger number of compounds or solvent conditions is necessary, kinetic solubility determination by nephelometry is a valuable tool.[9][10] This method measures the light scattering caused by the precipitation of a compound from a solution.

Caption: Workflow for Kinetic Solubility by Nephelometry.

-

Stock Solution Preparation:

-

Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

-

Serial Dilution:

-

In a microplate (e.g., 96- or 384-well), perform serial dilutions of the DMSO stock solution to create a range of concentrations.

-

-

Addition of Aqueous Buffer:

-

To each well of the microplate, add a specific volume of the aqueous buffer of interest (e.g., PBS pH 7.4). This will induce the precipitation of the compound if its solubility is exceeded.

-

-

Nephelometric Measurement:

-

Immediately after the addition of the buffer, and at specified time points thereafter, measure the turbidity of each well using a nephelometer.

-

-

Data Analysis:

-

Plot the measured turbidity (light scattering units) against the concentration of this compound.

-

The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility.

-

Factors Influencing the Solubility of this compound

Several factors can influence the solubility of this compound, and understanding these is crucial for accurate and reproducible measurements and for formulation development.

-

Temperature: Solubility is generally temperature-dependent. For most solids dissolving in a liquid solvent, solubility increases with temperature. It is therefore critical to control and report the temperature at which solubility is determined.

-

pH of the Medium: While this compound does not have readily ionizable groups, the pH of the aqueous medium can still be a relevant factor, especially if there is any potential for hydrolysis of the ester group over time, which would be pH-dependent. For this reason, buffered solutions are recommended for aqueous solubility determination.

-

Polymorphism: The crystalline form of the solid material can significantly impact its solubility. Different polymorphs can have different lattice energies, leading to variations in their solubility. It is important to characterize the solid form of the material being used for solubility studies.

-

Purity of the Compound: Impurities can either increase or decrease the apparent solubility of a compound. Using a highly purified sample of this compound is essential for obtaining accurate solubility data.

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the known solubility characteristics of this compound and, more importantly, has equipped researchers with robust, validated protocols for its quantitative determination. By following the detailed methodologies for the shake-flask and nephelometry assays, scientists in drug discovery and development can generate the high-quality solubility data necessary to advance their research. Future work should focus on the systematic determination of the solubility of this compound in a wide range of pharmaceutically relevant solvents and buffer systems, and at different temperatures, to build a comprehensive and publicly available quantitative solubility profile.

References

- 1. chembk.com [chembk.com]

- 2. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 3. jk-sci.com [jk-sci.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound | C9H9IO3 | CID 316980 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ptacts.uspto.gov [ptacts.uspto.gov]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. researchgate.net [researchgate.net]

- 9. rheolution.com [rheolution.com]

- 10. bmglabtech.com [bmglabtech.com]

Starting materials for synthesizing Methyl 3-iodo-4-methoxybenzoate

An In-depth Technical Guide to the Synthesis of Methyl 3-iodo-4-methoxybenzoate: Starting Materials and Strategic Execution

Introduction

This compound is a key substituted aromatic compound widely utilized as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.[1][2] Its structure, featuring an iodinated benzene ring with methoxy and methyl ester functionalities, provides multiple reaction sites for further chemical transformations such as cross-coupling reactions. The strategic placement of the iodine atom ortho to the methoxy group and meta to the ester makes it a valuable intermediate for constructing pharmacologically active agents and other high-value chemical entities.[3]

This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive analysis of the primary synthetic pathways to this compound, focusing on the selection of starting materials and the rationale behind the chosen synthetic routes. We will delve into detailed, field-proven protocols, compare the strategic advantages of each approach, and provide the necessary mechanistic insights to empower researchers to make informed decisions for their specific applications.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A retrosynthetic analysis of this compound reveals several logical disconnection points, leading to readily available and cost-effective starting materials. The primary disconnections involve the ester, the methoxy ether, and the carbon-iodine bond, suggesting three main synthetic strategies.

Caption: Retrosynthetic analysis of this compound.

Route 1: Synthesis from 4-Methoxybenzoic Acid (p-Anisic Acid)

This is arguably the most common and economically viable route, commencing from the inexpensive and widely available starting material, 4-methoxybenzoic acid.[4][5][6] The strategy involves a two-step process: Fischer esterification followed by regioselective electrophilic iodination.

Causality Behind Experimental Choices

The methoxy group (-OCH₃) on the benzene ring is a strong activating group and an ortho, para-director for electrophilic aromatic substitution. The methyl ester group (-COOCH₃) is a deactivating group and a meta-director. In the iodination of methyl 4-methoxybenzoate, these directing effects are synergistic. The powerful ortho-directing influence of the methoxy group guides the incoming electrophile (I⁺) to the position adjacent to it, which is conveniently meta to the ester group, leading to the desired 3-iodo product with high regioselectivity.

Caption: Workflow for synthesis from 4-Methoxybenzoic Acid.

Experimental Protocols

Step 1: Synthesis of Methyl 4-methoxybenzoate (Fischer Esterification)

-

Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methoxybenzoic acid (30.4 g, 0.2 mol) and methanol (200 mL).

-

Acid Catalyst: Carefully add concentrated sulfuric acid (2 mL) dropwise to the stirring suspension.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, remove the bulk of the methanol under reduced pressure. Add 150 mL of cold water to the residue and transfer to a separatory funnel.

-

Extraction: Extract the aqueous layer with diethyl ether (3 x 75 mL).

-

Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid, followed by brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which is often pure enough for the next step.

Step 2: Synthesis of this compound (Electrophilic Iodination)

-

Setup: In a 250 mL round-bottom flask protected from light, dissolve methyl 4-methoxybenzoate (16.6 g, 0.1 mol) in acetonitrile (100 mL).

-

Reagent Addition: Add N-Iodosuccinimide (NIS) (24.7 g, 0.11 mol) to the solution.[7]

-

Catalyst: Add a catalytic amount of trifluoroacetic acid (TFA) (0.8 mL, 0.01 mol) to the mixture.[7][8]

-

Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within 30-60 minutes. Monitor by TLC until the starting material is consumed.

-

Quenching: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to reduce any unreacted iodine.

-

Extraction: Extract the mixture with ethyl acetate (3 x 75 mL).

-

Washing and Drying: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine. Dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.

-

Purification: Purify the crude product by column chromatography on silica gel or recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure this compound.

Data Summary

| Step | Starting Material | Key Reagents | Typical Yield | Purity |

| 1 | 4-Methoxybenzoic Acid | Methanol, H₂SO₄ | >95% | >98% (by NMR) |

| 2 | Methyl 4-methoxybenzoate | NIS, TFA | 85-95% | >99% (post-purification) |

Route 2: Synthesis from 3-Iodo-4-methoxybenzoic Acid

This approach is more direct if the iodinated carboxylic acid is available as a starting material. It simplifies the synthesis to a single esterification step, thereby avoiding the challenges associated with handling electrophilic iodinating agents and ensuring perfect regiochemistry.

Causality Behind Experimental Choices

This route is predicated on the availability of the pre-iodinated starting material. The core transformation is a standard Fischer esterification. The reaction is an equilibrium process driven to completion by using a large excess of the alcohol (methanol), which also serves as the solvent. An acid catalyst is required to protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by methanol.

Caption: Workflow for synthesis from 3-Iodo-4-methoxybenzoic Acid.

Experimental Protocol

-

Setup: In a 250 mL round-bottom flask with a magnetic stirrer and reflux condenser, suspend 3-iodo-4-methoxybenzoic acid (27.8 g, 0.1 mol) in methanol (150 mL).

-

Catalyst Addition: Slowly add concentrated sulfuric acid (1 mL) to the stirring mixture.

-

Reaction: Heat the mixture to reflux for 3-5 hours, monitoring by TLC.

-

Workup and Purification: Follow the same workup and purification procedure as described in Step 1 of Route 1.

Data Summary

| Step | Starting Material | Key Reagents | Typical Yield | Purity |

| 1 | 3-Iodo-4-methoxybenzoic Acid | Methanol, H₂SO₄ | >95% | >99% (post-purification) |

Route 3: Synthesis from Methyl 3-iodo-4-hydroxybenzoate

This pathway is highly efficient if the phenolic precursor is accessible. The key transformation is a Williamson ether synthesis, a robust and high-yielding reaction to form the methoxy group.[9]

Causality Behind Experimental Choices

The Williamson ether synthesis proceeds via an Sₙ2 mechanism. A strong base (e.g., potassium carbonate) is used to deprotonate the weakly acidic phenolic hydroxyl group, forming a nucleophilic phenoxide ion.[9] This phenoxide then attacks an electrophilic methyl source, such as iodomethane, to form the ether. D-M-F is an excellent polar aprotic solvent for this reaction as it solvates the cation (K⁺) while leaving the phenoxide anion highly reactive.

References

- 1. T.C. Ä°stanbul Kültür Ãniversitesi [sanaltur.iku.edu.tr]

- 2. This compound | 35387-93-0 [chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. Buy 4-Methoxybenzoic acid | 100-09-4 [smolecule.com]

- 5. 4 Methoxybenzoic Acid Manufacturers, Suppliers, Dealers & Prices [tradeindia.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to Methyl 3-iodo-4-methoxybenzoate: Synthesis, Reactivity, and Applications

Introduction: The Strategic Value of a Versatile Building Block

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the strategic selection of starting materials is paramount. Methyl 3-iodo-4-methoxybenzoate (CAS No. 35387-93-0) has emerged as a highly valuable and versatile building block.[1][2] Its utility stems from a synthetically powerful combination of functional groups: an electron-rich methoxy-substituted benzene ring, a methyl ester that can be further manipulated, and a strategically placed iodine atom. This iodine is not merely a placeholder; it is the key that unlocks a vast array of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling.[1][3]

This guide provides an in-depth exploration of this compound, from its fundamental properties and synthesis to its core reactivity and application in the development of complex, high-value molecules. The content herein is curated for researchers, medicinal chemists, and process development professionals, offering not just protocols but the underlying chemical logic to empower effective application and innovation.

Core Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and spectral properties is the foundation of its effective use in the laboratory.

Physicochemical Properties

This compound is a white to light-yellow crystalline solid at room temperature.[2][4] Its key properties are summarized below for quick reference.

| Property | Value | Reference(s) |

| CAS Number | 35387-93-0 | [5][6] |

| Molecular Formula | C₉H₉IO₃ | [3][5] |

| Molecular Weight | 292.07 g/mol | [3][5] |

| Melting Point | 92-95 °C | [2][7][8] |

| Appearance | White to light yellow powder/crystal | [4] |

| Solubility | Soluble in organic solvents like ethanol, ether, and chloroform | [2] |

| InChI Key | GHNGBFHLUOJHKP-UHFFFAOYSA-N | [6][7] |

Spectroscopic Data Summary

Spectroscopic analysis confirms the structure of this compound. The key spectral features are provided below, serving as a benchmark for reaction monitoring and quality control.

| Spectroscopy | Key Features & Expected Chemical Shifts (δ) / Wavenumbers (cm⁻¹) | Reference(s) |

| ¹H NMR (400 MHz, CDCl₃) | δ 8.45 (d, J=2.1 Hz, 1H, H-2), 8.01 (dd, J=8.6, 2.1 Hz, 1H, H-6), 6.82 (d, J=8.6 Hz, 1H, H-5), 3.93 (s, 3H, -COOCH₃), 3.88 (s, 3H, Ar-OCH₃) | [9] |

| ¹³C NMR (100.6 MHz, CDCl₃) | δ 165.7 (C=O), 161.7 (C-4), 141.1 (C-2), 131.8 (C-6), 124.4 (C-1), 110.1 (C-5), 85.4 (C-3), 56.7 (Ar-OCH₃), 52.3 (-COOCH₃) | [9] |

| FT-IR (KBr Pellet) | ~1720 cm⁻¹ (C=O stretch, ester), ~1250 cm⁻¹ (C-O stretch, ester & ether), ~1600 cm⁻¹ (C=C stretch, aromatic), ~2950 cm⁻¹ (C-H stretch, methyl), ~600-500 cm⁻¹ (C-I stretch) | [10] |

Synthesis of this compound

The synthesis of this key intermediate can be approached from two primary, strategically different directions: late-stage iodination of a pre-functionalized ring or early-stage iodination followed by functional group modification. The choice of route is dictated by starting material availability, cost, and scalability.

Pathway 1: O-Methylation of Methyl 4-hydroxy-3-iodobenzoate

This is a common and high-yielding laboratory-scale synthesis. The causality is straightforward: a standard Williamson ether synthesis is performed on the phenolic hydroxyl group. The presence of the iodine and ester groups is well-tolerated under these mild basic conditions.

Caption: Synthetic workflow for O-methylation.

Field-Proven Experimental Protocol

This protocol is adapted from a patented procedure, ensuring its robustness.[5]

-

Reaction Setup: To a solution of Methyl 4-hydroxy-3-iodobenzoate (1.0 eq, e.g., 14.75 mmol, 4.1 g) in N,N-Dimethylformamide (DMF, ~6 mL/g), add potassium carbonate (K₂CO₃, 1.3 eq, e.g., 19.20 mmol, 2.65 g).

-

Reagent Addition: Add methyl iodide (CH₃I, 1.5 eq, e.g., 22.12 mmol, 3.14 g) to the suspension.

-

Reaction Execution: Stir the resulting mixture at 60 °C for 2 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed. The basicity of K₂CO₃ is sufficient to deprotonate the phenol, which then acts as a nucleophile, attacking the methyl iodide in a classic Sₙ2 reaction. DMF is an ideal polar aprotic solvent for this transformation.

-

Work-up: Cool the mixture to room temperature and add water (~20 mL/g of starting material). Extract the aqueous phase with ethyl acetate (3 x ~10 mL/g).

-

Purification: Combine the organic phases and wash successively with water and saturated brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Isolation: Recrystallize the crude product from a suitable solvent system like petroleum ether to yield this compound as a solid (Typical Yield: ~88%).[5]

Pathway 2: Regioselective Electrophilic Iodination

An alternative approach involves the direct iodination of the commercially available methyl 4-methoxybenzoate. The key to this synthesis is controlling the regioselectivity. The methoxy group is a powerful ortho, para-director, while the methyl ester is a meta-director. The C-3 position is ortho to the activating methoxy group and meta to the deactivating ester group, making it the most electronically favorable site for electrophilic attack.

Caption: Synthetic workflow for electrophilic iodination.

Methodology Discussion

While direct iodination with molecular iodine (I₂) is slow, various activated iodine reagents or iodine in the presence of an oxidizing agent can be employed. A system using iodic acid (HIO₃) has been reported for the iodination of deactivated aromatic systems and could be adapted here.[2] The reaction typically proceeds in an acidic medium, such as acetic acid with a sulfuric acid catalyst, which generates a potent electrophilic iodine species in situ.

-

Self-Validating Check: The success of this reaction is validated by the isolation of a single major regioisomer. Spectroscopic analysis (specifically ¹H NMR) is critical to confirm the substitution pattern, expecting to see the characteristic splitting pattern of a 1,2,4-trisubstituted benzene ring.[9]

Core Reactivity: A Hub for Palladium-Catalyzed Cross-Coupling

The C(sp²)-I bond in this compound is the compound's primary center of reactivity, making it an exceptional substrate for palladium-catalyzed cross-coupling reactions. The high reactivity of aryl iodides allows for milder reaction conditions compared to the corresponding bromides or chlorides, leading to broader functional group tolerance and often higher yields.

Suzuki-Miyaura Coupling: Building Biaryl Scaffolds

The Suzuki reaction, which forges a C-C bond between an organohalide and an organoboron species, is a cornerstone of modern synthesis.[3] this compound is an excellent partner in these reactions, enabling the construction of complex biaryl and substituted aromatic structures.

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.

Representative Experimental Protocol: Suzuki Coupling

-

Inert Atmosphere: In an oven-dried flask under an inert atmosphere (Nitrogen or Argon), combine this compound (1.0 eq), the desired arylboronic acid or ester (1.1-1.5 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq).

-

Solvent and Base: Add a degassed solvent mixture (e.g., Toluene/Ethanol or Dioxane/Water) and a base (e.g., 2M aqueous Na₂CO₃, 2.0-3.0 eq).

-

Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir until the starting material is consumed (monitor by TLC/LC-MS).

-

Work-up and Purification: After cooling, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers, dry over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography on silica gel.

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling is the premier method for linking terminal alkynes to aryl halides, creating internal alkynes that are themselves versatile intermediates.[7] This reaction is critical for building rigid molecular scaffolds and is widely used in the synthesis of natural products and active pharmaceutical ingredients (APIs).

Caption: Catalytic cycles for the Sonogashira coupling.

Heck Coupling: Olefin Arylation

The Heck reaction enables the substitution of a hydrogen atom on an alkene with an aryl group, providing a powerful route to substituted styrenes and cinnamates. The high reactivity of this compound makes it an ideal substrate for this transformation, often proceeding under relatively mild, phosphine-free conditions.

Representative Experimental Protocol: Heck Coupling

-

Reaction Setup: Combine this compound (1.0 eq), an alkene (e.g., methyl acrylate, 1.2-1.5 eq), a palladium source (e.g., Pd(OAc)₂, 0.01-0.05 eq), and a base (e.g., triethylamine or K₂CO₃, 2.0 eq) in a suitable solvent (e.g., DMF or Acetonitrile).

-

Execution: Heat the mixture (typically 80-120 °C) with stirring until completion.

-

Work-up and Purification: Cool the reaction, filter off any inorganic salts, and concentrate the filtrate. Partition the residue between water and an organic solvent. Dry and concentrate the organic phase, followed by purification via column chromatography or recrystallization.

Applications in Drug Discovery and Patented Inventions

The true measure of a building block's value is its demonstrated use in synthesizing high-value, functional molecules. This compound and its close analogs are featured as key intermediates in the synthesis of numerous bioactive compounds.

Case Study: A Key Scaffold for Kinase Inhibitors like Ponatinib

While many patented syntheses of the multi-targeted tyrosine kinase inhibitor Ponatinib use the analogous 3-iodo-4-methylbenzoic acid , the underlying synthetic strategy highlights the critical role of the 1-iodo-2-substituted-4-carboxy benzene scaffold.[11][12][13] The core synthesis involves a Sonogashira coupling to install the key ethynyl-imidazo[1,2-b]pyridazine side chain, followed by an amide coupling.

Caption: Simplified logic flow in Ponatinib synthesis.

The use of this compound would lead to structurally related compounds, demonstrating the modularity of this synthetic approach for building libraries of potential kinase inhibitors. The methoxy group, compared to the methyl group in the Ponatinib intermediate, can alter the electronic and steric properties, potentially influencing target binding and pharmacokinetic profiles.

Synthesis of Other Bioactive Molecules